1-(Iodomethyl)cyclobutan-1-ol
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Overview
Description
1-(Iodomethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H9IO It is a cyclobutane derivative where an iodomethyl group and a hydroxyl group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the iodomethyl group replaces a hydrogen atom on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(iodomethyl)cyclobutanone.
Reduction: The compound can be reduced to form 1-(iodomethyl)cyclobutan-1-amine.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(Iodomethyl)cyclobutanone
Reduction: 1-(Iodomethyl)cyclobutan-1-amine
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
1-(Iodomethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)cyclobutan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
1-(Iodomethyl)cyclobutan-1-ol can be compared with other cyclobutane derivatives, such as:
1-(Bromomethyl)cyclobutan-1-ol: Similar structure but with a bromomethyl group instead of an iodomethyl group. It has different reactivity due to the nature of the halogen atom.
1-(Chloromethyl)cyclobutan-1-ol: Contains a chloromethyl group, which also affects its reactivity and applications.
Cyclobutanol: Lacks the halomethyl group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in the presence of the iodomethyl group, which imparts distinct reactivity and potential for various applications.
Properties
IUPAC Name |
1-(iodomethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBRCUATRHNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148025-72-1 |
Source
|
Record name | 1-(iodomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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